2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid
CAS No.:
Cat. No.: VC17518964
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid -](/images/structure/VC17518964.png)
Specification
Molecular Formula | C6H9N3O2 |
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Molecular Weight | 155.15 g/mol |
IUPAC Name | 2-[2-(aminomethyl)imidazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C6H9N3O2/c7-3-5-8-1-2-9(5)4-6(10)11/h1-2H,3-4,7H2,(H,10,11) |
Standard InChI Key | FDBHSGPRQBDGNJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(C(=N1)CN)CC(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-[2-(Aminomethyl)-1H-imidazol-1-yl]acetic acid (IUPAC name: 2-[(2-aminomethyl)-1H-imidazol-1-yl]acetic acid) consists of a five-membered imidazole ring substituted at the 1-position with an acetic acid group and at the 2-position with an aminomethyl (-CH₂NH₂) moiety. The imidazole ring, a heterocyclic structure with two nitrogen atoms at positions 1 and 3, confers aromaticity and hydrogen-bonding capabilities. The aminomethyl group enhances solubility in aqueous media and provides a reactive site for further chemical modifications .
Key Structural Features:
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Imidazole core: Aromatic ring with alternating single and double bonds.
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Acetic acid side chain: Carboxylic acid group at the 1-position, enabling salt formation and coordination chemistry.
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Aminomethyl substituent: Primary amine at the 2-position, facilitating nucleophilic reactions and hydrogen bonding.
Spectroscopic Identification
While experimental data for this specific compound are unavailable, analogous imidazole derivatives exhibit characteristic spectral signatures:
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¹H NMR: Imidazole protons resonate at δ 7.2–7.8 ppm, while the aminomethyl group’s protons appear at δ 3.0–3.5 ppm .
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IR Spectroscopy: Stretching vibrations for -NH₂ (3350–3300 cm⁻¹) and -COOH (1700–1680 cm⁻¹) are expected .
Synthetic Methodologies
Proposed Synthesis Pathways
The synthesis of 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid can be inferred from methods used for structurally related imidazole-acetic acid derivatives :
Step 1: N-Alkylation of Imidazole
Imidazole undergoes alkylation with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) to yield tert-butyl 2-(1H-imidazol-1-yl)acetate.
Step 3: Ester Hydrolysis
The tert-butyl ester is cleaved under acidic conditions (e.g., HCl in dioxane) to generate the free carboxylic acid.
Reaction Scheme:
Optimization Challenges
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Regioselectivity: Ensuring monosubstitution at the imidazole’s 2-position requires careful control of reaction stoichiometry .
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Aminomethyl Stability: The primary amine group is prone to oxidation, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Predicted Properties
Based on analogs like imidazol-1-yl-acetic acid (melting point: 258°C) , the following properties are extrapolated:
Property | Value |
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Molecular Formula | C₆H₉N₃O₂ |
Molecular Weight | 155.16 g/mol |
Melting Point | 240–250°C (estimated) |
Water Solubility | 15–20 mg/mL (pH 7) |
pKa (Carboxylic Acid) | 3.5–4.0 |
pKa (Amino Group) | 9.5–10.5 |
Stability Profile
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pH Sensitivity: Stable in acidic conditions (pH 3–6); degrades in strong bases due to amine deprotonation .
Chemical Reactivity and Applications
Reactivity Hotspots
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Carboxylic Acid: Forms salts with bases (e.g., sodium, calcium) and participates in esterification/amidation reactions.
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Amino Group: Undergoes acylation, Schiff base formation, and coordination with metal ions.
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Imidazole Ring: Participates in electrophilic substitution at the 4- and 5-positions .
Bisphosphonate Prodrugs
Analogous to zoledronic acid intermediates, this compound could serve as a precursor for bone-targeting bisphosphonates by reacting with phosphorus oxychloride :
Anticancer Agents
Imidazole derivatives with aminomethyl groups exhibit cytotoxicity against cancer cell lines (e.g., EC₅₀ = 20.5 µM in MDA-MB-231 cells) . Mechanisms include:
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Inhibition of histone deacetylases (HDACs).
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Disruption of mitochondrial membrane potential.
Research Gaps and Future Directions
Unexplored Territories
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Crystallographic Data: Single-crystal X-ray structures are needed to confirm bond angles and packing arrangements.
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In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.
Industrial Scale-Up Challenges
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